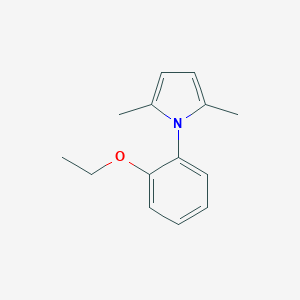
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves halogenated reactions and Friedel-Crafts alkylation, starting from raw materials such as 2,5-dimethyl-2,5-hexanediol. The process results in the formation of intermediates crucial for synthesizing complex molecules like bexarotene. The mechanisms of these reactions have been explored, highlighting the impact of different factors on the reaction outcomes (Liu Xiu-jie, 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally related to "6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene" has been conducted using various techniques. One study focused on the molecular structure of a compound involving a tetrahydronaphthalene unit, revealing insights into its conformation and bonding patterns (C. L. Klein & E. Stevens, 1984).
Chemical Reactions and Properties
Chemical reactions involving tetrahydronaphthalene derivatives include bromination, cycloadditions, and hydrogenations. These reactions are pivotal in creating a variety of functional groups and structural motifs essential for further chemical synthesis and applications. Notably, the reactivity of tetrahydronaphthalene derivatives under different conditions has been a subject of study, providing insights into the versatility of these compounds in synthetic chemistry (A. Pankratov et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Oxirans : It is used in the synthesis of chiral oxirans such as naphthalene 1,2-oxide and anthracene 1,2-oxide, which are significant in the field of organic chemistry (Akhtar, Boyd, & Hamilton, 1979).
Synthesis of Aryl-containing Terpenoids : It serves as a key component in the synthesis of aryl-containing terpenoids with highly active dienoate juvenoids, which are a type of insect growth regulator (Kukovinets et al., 2008).
Synthesis of Chiral Epoxides : The compound is involved in facilitating the synthesis of chiral epoxides, arene oxides, and alcohols in high yields through chromatographic methods for separating diastereomers (Akhtar & Boyd, 1975).
Intermediate for Bexarotene : It is an important intermediate in synthesizing bexarotene, which is a medication used in chemotherapy (Liu Xiu-jie, 2010).
Synthesis of Optically Active Anthracyclinones : Its use in the synthesis of optically active anthracyclinones is known to be highly efficient and diastereoselective, which has implications in pharmaceutical manufacturing (Suzuki, Kimura, & Terashima, 1986).
Synthesis of Fragrances : It is used in the asymmetric hydrogenation process to produce non-racemic Fixolide®, a fragrance compound (Ciappa, Scrivanti, & Matteoli, 2004).
Stabilizing Agents for Sera Storage : Its derivatives show promise as stabilizing agents for the storage of cholera sera, indicating its potential in biomedical applications (Pankratov et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHBALCPUEXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434624 | |
| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
119999-22-3 | |
| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

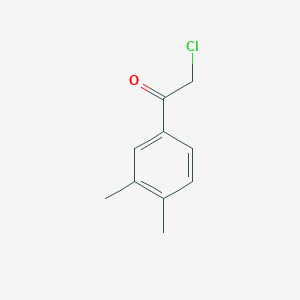
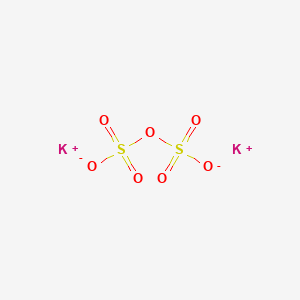
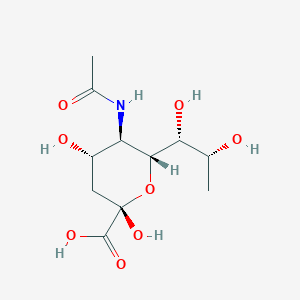



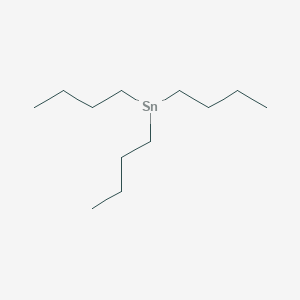
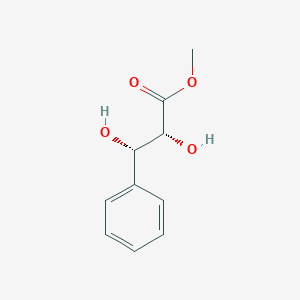
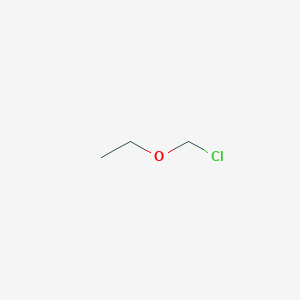
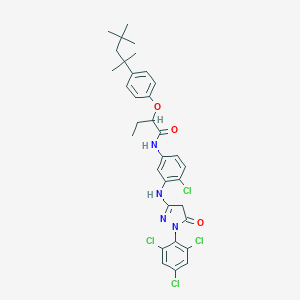
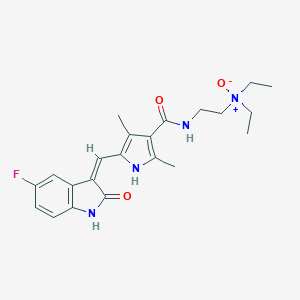
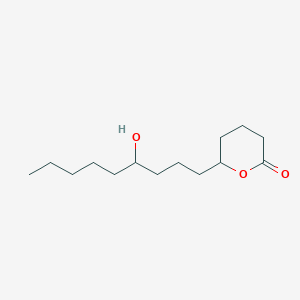
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
